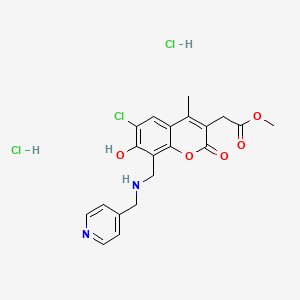

C20H21Cl3N2O5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the molecular formula C20H21Cl3N2O5 Amlodipine . It is a long-acting calcium channel blocker used primarily to treat high blood pressure and coronary artery disease. Amlodipine works by relaxing the blood vessels, allowing blood to flow more easily, which helps to lower blood pressure and reduce the risk of heart-related issues .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Amlodipine can be synthesized through a multi-step process. One common method involves the reaction of ethyl chloroacetoacetate with N-benzylaminoethanol and sodium hydride in tetrahydrofuran to produce ethyl 4-(2-benzylaminoethoxy)acetoacetate . This intermediate is then cyclized and further reacted to form the final product .

Industrial Production Methods

In industrial settings, the production of Amlodipine involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of high-performance liquid chromatography (HPLC) is common to monitor the reaction progress and ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Amlodipine undergoes several types of chemical reactions, including:

Oxidation: Amlodipine can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in Amlodipine.

Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as are used.

Substitution: Reagents like and are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various pyrimidine metabolites and other derivatives that retain the core structure of Amlodipine .

Aplicaciones Científicas De Investigación

Amlodipine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study calcium channel blockers and their interactions.

Biology: Investigated for its effects on cellular calcium channels and related pathways.

Medicine: Extensively used in clinical trials to evaluate its efficacy in treating hypertension and coronary artery disease.

Industry: Utilized in the formulation of pharmaceutical products aimed at cardiovascular health .

Mecanismo De Acción

Amlodipine functions as a calcium channel blocker . It inhibits the movement of calcium ions into vascular smooth muscle cells and cardiac muscle cells. This inhibition prevents the contraction of these muscles, leading to vasodilation and reduced blood pressure. The molecular targets include dihydropyridine and nondihydropyridine binding sites on the calcium channels .

Comparación Con Compuestos Similares

Similar Compounds

Nifedipine: Another calcium channel blocker with a similar mechanism of action but shorter duration.

Felodipine: Similar to Amlodipine but with different pharmacokinetic properties.

Lercanidipine: A newer calcium channel blocker with improved selectivity for vascular smooth muscle.

Uniqueness

Amlodipine is unique due to its long duration of action and high bioavailability . It is also less likely to cause reflex tachycardia compared to other calcium channel blockers, making it a preferred choice for long-term management of hypertension .

Propiedades

Fórmula molecular |

C20H21Cl3N2O5 |

|---|---|

Peso molecular |

475.7 g/mol |

Nombre IUPAC |

methyl 2-[6-chloro-7-hydroxy-4-methyl-2-oxo-8-[(pyridin-4-ylmethylamino)methyl]chromen-3-yl]acetate;dihydrochloride |

InChI |

InChI=1S/C20H19ClN2O5.2ClH/c1-11-13-7-16(21)18(25)15(10-23-9-12-3-5-22-6-4-12)19(13)28-20(26)14(11)8-17(24)27-2;;/h3-7,23,25H,8-10H2,1-2H3;2*1H |

Clave InChI |

AXXJTGVVWJIDAJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CNCC3=CC=NC=C3)CC(=O)OC.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12634267.png)

![7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B12634274.png)

![2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine](/img/structure/B12634277.png)

![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbohydrazide dimethanesulfonate](/img/structure/B12634294.png)

![2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B12634303.png)

![1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B12634310.png)

![1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634324.png)

![2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B12634357.png)